molecular formula C14H21ClF6N3P B12672273 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) CAS No. 84196-01-0

3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-)

Cat. No.: B12672273
CAS No.: 84196-01-0
M. Wt: 411.75 g/mol
InChI Key: ZQNYGOFEPONWRG-UHFFFAOYSA-N
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Description

3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C14H21ClN3.F6P and a molecular weight of 411.754 g/mol . This compound belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. The process includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hexafluorophosphoric acid, and various nucleophiles.

Scientific Research Applications

3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) can be compared with other diazonium salts, such as:

The uniqueness of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) lies in its specific substituents, which impart distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.

Properties

CAS No.

84196-01-0

Molecular Formula

C14H21ClF6N3P

Molecular Weight

411.75 g/mol

IUPAC Name

3-chloro-4-(dibutylamino)benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C14H21ClN3.F6P/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;1-7(2,3,4,5)6/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1

InChI Key

ZQNYGOFEPONWRG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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